molecular formula C24H20N4O5 B6565281 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide CAS No. 923218-16-0

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide

Cat. No. B6565281
CAS RN: 923218-16-0
M. Wt: 444.4 g/mol
InChI Key: CCSQPTBAKIJMNO-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, a pyrido[3,2-d]pyrimidinone group, and a 4-methylphenyl group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . Pyrido[3,2-d]pyrimidinone is a nitrogen-containing heterocycle that is also common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The benzodioxole and pyrido[3,2-d]pyrimidinone groups would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the pyrido[3,2-d]pyrimidinone group could undergo nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzodioxole-containing compounds have been found to exhibit anticancer activity .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For instance, it could be studied for its potential medicinal properties given the presence of the benzodioxole and pyrido[3,2-d]pyrimidinone groups .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-4-7-17(8-5-15)26-21(29)13-27-18-3-2-10-25-22(18)23(30)28(24(27)31)12-16-6-9-19-20(11-16)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSQPTBAKIJMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

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